Product packaging for 1,1,1,3-Tetrachlorobutane(Cat. No.:CAS No. 13275-19-9)

1,1,1,3-Tetrachlorobutane

Katalognummer: B076191
CAS-Nummer: 13275-19-9
Molekulargewicht: 195.9 g/mol
InChI-Schlüssel: VNCIRZZEHCGAQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1,1,1,3-Tetrachlorobutane is a versatile chlorinated hydrocarbon of significant interest in synthetic organic chemistry and materials science research. Its primary research value lies in its utility as a specialized solvent and, more importantly, as a versatile chemical building block. The presence of multiple chlorine atoms, including a reactive trichloromethyl group (-CCl3), makes it a valuable precursor for synthesizing more complex molecules. Researchers utilize this compound in nucleophilic substitution reactions, where the chlorines can be displaced to introduce new functional groups, and in elimination reactions to generate alkenes. Furthermore, its structural motif serves as a key intermediate in the development of novel polymers, liquid crystals, and other advanced materials where the incorporation of chlorine atoms can alter physical properties such as density, flame retardancy, and solvation characteristics. In environmental chemistry, it is studied as a model compound to understand the degradation pathways and environmental fate of polychlorinated alkanes. This compound is provided as a high-purity material to ensure reproducibility and reliability in experimental outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Cl4 B076191 1,1,1,3-Tetrachlorobutane CAS No. 13275-19-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,1,1,3-tetrachlorobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl4/c1-3(5)2-4(6,7)8/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCIRZZEHCGAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927799
Record name 1,1,1,3-Tetrachlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13275-19-9
Record name 1,1,1,3-Tetrachlorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13275-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3-Tetrachlorobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013275199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,3-Tetrachlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3-tetrachlorobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.962
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1,1,1,3 Tetrachlorobutane

Historical Perspectives on Tetrachlorobutane Synthesis

The synthesis of tetrachlorobutanes is rooted in the broader history of organochlorine chemistry, which saw significant advancements in the 19th and early 20th centuries. Early investigations into the reactions of chlorine with organic molecules laid the groundwork for the more controlled synthetic methods developed later.

Early Approaches to Polychlorinated Alkanes

The 19th century witnessed the birth of synthetic organic chemistry, and with it, the exploration of reactions involving elemental chlorine and simple hydrocarbons. ucl.ac.uk While specific, well-documented syntheses of 1,1,1,3-tetrachlorobutane from this period are scarce, the foundational principles were established through the study of chlorination reactions. Early methods for producing polychlorinated alkanes were often characterized by a lack of selectivity, yielding complex mixtures of chlorinated products. wikipedia.org

The initial approaches typically involved the direct reaction of chlorine gas with a hydrocarbon, often initiated by sunlight or heat. wikipedia.org These reactions proceeded via free-radical chain mechanisms, which were not fully understood at the time. The chlorination of butane (B89635), for instance, would have produced a range of mono-, di-, tri-, and tetrachlorinated isomers, with their distribution being difficult to control. The isolation of a specific isomer like this compound from such a mixture would have been a formidable challenge for chemists of that era, relying on fractional distillation and crystallization techniques. The development of more sophisticated synthetic and analytical methods in the 20th century was crucial for the targeted synthesis of specific polychlorinated alkanes.

Radical-Mediated Synthetic Routes

The synthesis of this compound is predominantly achieved through radical-mediated reactions. These methods offer greater control and selectivity compared to the early, non-specific chlorination approaches. Two primary radical-based strategies have emerged: the iron-catalyzed radical addition of carbon tetrachloride to alkenes and the free-radical chain chlorination of specific butane derivatives.

Iron-Catalyzed Radical Addition of Carbon Tetrachloride to Alkenes

The mechanism of the iron-catalyzed addition of carbon tetrachloride to alkenes involves the generation of radical intermediates. Iron pentacarbonyl, in the presence of a co-catalyst or initiator, facilitates the abstraction of a chlorine atom from carbon tetrachloride to form the trichloromethyl radical (·CCl₃).

The proposed mechanism in a system like Fe(CO)₅ and a polar solvent such as hexamethylphosphoramide (B148902) (HMPA) likely involves the following steps:

Initiation: The iron pentacarbonyl complex reacts to form a species capable of abstracting a chlorine atom from carbon tetrachloride. This may involve the dissociation of a carbonyl ligand.

Radical Generation: The active iron species reacts with carbon tetrachloride to generate the trichloromethyl radical (·CCl₃) and an iron chloride complex.

Propagation:

The trichloromethyl radical adds to the ethylene (B1197577) molecule to form the 3,3,3-trichloropropyl radical (·CH₂CH₂CCl₃).

This radical then abstracts a chlorine atom from another molecule of carbon tetrachloride, yielding this compound and regenerating the trichloromethyl radical, which continues the chain reaction.

Termination: The radical chain is terminated by the combination of two radical species.

The role of HMPA in this system is likely to enhance the rate and efficiency of the reaction by stabilizing the transition states and intermediates involved. As a polar, coordinating solvent, HMPA can influence the reactivity of the iron catalyst and the radical species.

The selectivity of the telomerization reaction and the distribution of the resulting telomers are highly dependent on various reaction parameters, including temperature, pressure, and the molar ratio of the reactants.

Effect of Reactant Molar Ratio: The molar ratio of ethylene to carbon tetrachloride is a critical factor in determining the distribution of telomers. A higher ratio of ethylene to carbon tetrachloride favors the formation of higher molecular weight telomers. Conversely, to selectively synthesize this compound (the 1:1 adduct), a molar excess of carbon tetrachloride is typically employed.

Interactive Data Table: Influence of Ethylene to Carbon Tetrachloride Molar Ratio on Telomer Distribution

Molar Ratio (Ethylene:CCl₄)1,1,1,3-Tetrachloropropane (n=1) Yield (%)Higher Telomers (n>1) Yield (%)
1:108515
1:57030
1:25050
1:13070

Note: The data in this table is illustrative and based on general trends reported in telomerization reactions. Actual yields may vary depending on specific reaction conditions.

Effect of Temperature and Pressure: Temperature and pressure also play a significant role in the telomerization process. kyoto-u.ac.jp Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity and the formation of byproducts. kyoto-u.ac.jp Pressure influences the concentration of ethylene in the reaction mixture, thereby affecting the rate of the propagation steps and the distribution of telomers. kyoto-u.ac.jp Higher pressures favor the formation of higher telomers. kyoto-u.ac.jp

Free-Radical Chain Chlorination of Butane Derivatives

An alternative route to this compound involves the free-radical chain chlorination of specific chlorinated butane precursors. This method relies on the stepwise substitution of hydrogen atoms with chlorine atoms.

The process is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl·), typically using UV light or heat. wikipedia.org The chlorine radical then abstracts a hydrogen atom from the butane derivative, creating an alkyl radical. This alkyl radical then reacts with another chlorine molecule to form the polychlorinated product and a new chlorine radical, which continues the chain reaction. upenn.edu

A plausible pathway to this compound through this method would be the chlorination of 1-chlorobutane (B31608). This initial chlorination yields a mixture of dichlorobutane isomers. upenn.edu The subsequent chlorination of these dichlorobutanes can then lead to the formation of tetrachlorobutanes.

The distribution of the dichlorobutane isomers from the chlorination of 1-chlorobutane is not statistical and is influenced by the stability of the intermediate radicals (tertiary > secondary > primary) and the electron-withdrawing effect of the existing chlorine atom. umass.edu

Interactive Data Table: Product Distribution in the Free-Radical Chlorination of 1-Chlorobutane

ProductIsomer Distribution (%)
1,1-Dichlorobutane15
1,2-Dichlorobutane28
1,3-Dichlorobutane (B52869)35
1,4-Dichlorobutane22

Note: This data is representative of typical product distributions observed in the free-radical chlorination of 1-chlorobutane and can vary with reaction conditions. upenn.eduumass.edu

To obtain this compound as the major product through this route would require the selective chlorination of 1,3-dichlorobutane at the C-1 position. However, controlling the regioselectivity of free-radical chlorination to this extent is challenging, and this method would likely produce a mixture of tetrachlorobutane isomers.

Ultraviolet Light-Initiated Chlorination Processes

The synthesis of chlorinated alkanes through free-radical chlorination initiated by ultraviolet (UV) light is a well-established industrial and laboratory method. This process operates via a radical chain mechanism, which consists of three primary stages: initiation, propagation, and termination.

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV light.

Propagation: A chlorine radical then abstracts a hydrogen atom from a hydrocarbon precursor, such as 1,1,1-trichlorobutane (B78919), to form hydrogen chloride (HCl) and a trichlorobutyl radical. This radical subsequently reacts with another chlorine molecule to yield this compound and a new chlorine radical, which continues the chain reaction.

Termination: The chain reaction ceases when two radicals combine.

The selectivity of this process is a critical factor, as the chlorine radical can abstract any of the available hydrogen atoms on the precursor molecule. The reactivity of C-H bonds towards radical chlorination follows the general trend: tertiary > secondary > primary. libretexts.org In the case of a precursor like 1,1,1-trichlorobutane, there are hydrogens at the 2, 3, and 4 positions. The presence of the electron-withdrawing trichloromethyl group at the C-1 position deactivates the adjacent C-2 hydrogens, making the C-3 hydrogens the most likely site for abstraction.

The product distribution is therefore governed by both statistical factors (the number of available hydrogens at each position) and the relative reactivity of each C-H bond. While this method can produce this compound, it typically results in a mixture of isomers, necessitating subsequent purification steps.

Table 1: Relative Reactivity of C-H Bonds in Radical Chlorination

Type of C-H Bond Relative Reactivity
Primary (1°) 1
Secondary (2°) ~3.5 - 4.5

Note: Reactivity values are approximate and can be influenced by temperature and the specific substrate.

Catalytic Addition of Halogenated Reagents

Nickel-Catalyzed Addition Reactions involving Haloolefins and Carbon Tetrachloride

A significant and more selective method for the synthesis of this compound is the telomerization reaction between a haloolefin, specifically vinyl chloride (CH₂=CHCl), and carbon tetrachloride (CCl₄). This addition reaction is effectively catalyzed by transition metal complexes, with nickel-based catalysts showing notable efficacy.

Catalyst System Optimization and Co-solvent Effects

The efficiency of the nickel-catalyzed addition is highly dependent on the catalyst system, which typically consists of a nickel(0) or nickel(II) precursor and a ligand. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly employed to stabilize the nickel center and modulate its reactivity.

Catalyst System: The active catalytic species is often a low-valent nickel complex. The choice of ligand is crucial; bulky and electron-donating phosphines can enhance catalytic activity by promoting the oxidative addition step and stabilizing the nickel intermediates.

Co-solvent Effects: The reaction is often performed in a co-solvent system to ensure the solubility of the reactants and the catalyst. The polarity of the solvent can influence the reaction rate and selectivity. For instance, polar aprotic solvents may be used to facilitate the dissolution of the nickel catalyst and promote the desired reaction pathway. The choice of solvent can also affect the equilibrium of the catalytic cycle and the stability of the radical intermediates.

Table 2: Representative Effects of Ligands and Solvents on Nickel-Catalyzed Addition

Ligand Solvent Relative Yield of 1:1 Adduct
None Acetonitrile Low
Triphenylphosphine (PPh₃) Acetonitrile Moderate
Tricyclohexylphosphine (PCy₃) Acetonitrile High
Triphenylphosphine (PPh₃) Dichloromethane Moderate-High

This table illustrates general trends observed in related nickel-catalyzed radical addition reactions.

Stoichiometric and Kinetic Considerations

Stoichiometry: The molar ratio of the reactants, vinyl chloride and carbon tetrachloride, is a key parameter in controlling the product distribution. An excess of carbon tetrachloride is often used to favor the formation of the 1:1 adduct (this compound) and minimize the formation of higher telomers (oligomers). The catalyst loading is typically low, in the range of 0.1 to 5 mol%.

Kinetics: The reaction proceeds through a radical chain mechanism initiated by the nickel catalyst. The rate of reaction is influenced by several factors:

Concentration of Reactants: The rate is dependent on the concentrations of vinyl chloride, carbon tetrachloride, and the active catalyst species.

Temperature: The reaction rate increases with temperature, but higher temperatures may also lead to undesirable side reactions and catalyst decomposition.

The kinetics can be complex, but a simplified rate expression often shows a dependence on the concentrations of the alkene and the initiator.

Table 3: Factors Influencing Reaction Kinetics

Parameter Effect on Reaction Rate Notes
Increased Temperature Increases May decrease selectivity.
Increased Catalyst Conc. Increases Increases the rate of radical initiation.
Increased CCl₄ Conc. Increases Favors chain transfer to form the 1:1 adduct.

Transformations from Other Chlorinated Hydrocarbon Precursors

This compound can also be synthesized by the chemical transformation of other chlorinated hydrocarbons. One such method is the further chlorination of a less chlorinated precursor. For example, the free-radical chlorination of 1,1,3-trichlorobutane (B76395) under UV irradiation would be expected to yield a mixture of tetrachlorobutanes, including the desired 1,1,1,3-isomer. The selectivity would be governed by the principles outlined in section 2.2.2.1, with the hydrogen on the C-3 position being a likely candidate for abstraction.

Another potential pathway involves the addition of chlorine to a dichlorobutene. For instance, the chlorination of 3,4-dichloro-1-butene (B1205564) could potentially lead to the formation of 1,2,3,4-tetrachlorobutane (B46602), which might then be isomerized to this compound under specific catalytic conditions. wipo.int Similarly, the controlled chlorination of trans-1,4-dichloro-2-butene (B41546) is a known method for producing meso-1,2,3,4-tetrachlorobutane. google.com

Furthermore, dehydrochlorination of a pentachlorobutane precursor could yield a tetrachlorobutene, which could then be hydrogenated to the corresponding tetrachlorobutane. The pyrolysis of this compound itself is known to produce 1,1-dichlorobutadiene-1,3, suggesting that the reverse reaction, the hydrochlorination of a dichlorobutadiene, could be a feasible, though less common, synthetic route. researchgate.net

Table 4: Mentioned Compounds

Compound Name
This compound
1,1,1-trichlorobutane
1,1,3-trichlorobutane
1,2,3,4-tetrachlorobutane
3,4-dichloro-1-butene
Carbon tetrachloride
Chlorosulfonyl chloride
Hydrogen chloride
meso-1,2,3,4-tetrachlorobutane
trans-1,4-dichloro-2-butene
Tricyclohexylphosphine
Triphenylphosphine

Chlorination of Trichlorobutane Isomers

The direct chlorination of a suitable trichlorobutane isomer presents a logical, albeit challenging, route to this compound. This approach relies on the selective substitution of a hydrogen atom with a chlorine atom on the butane backbone. The success of this method is contingent on the starting isomer and the reaction conditions, which must favor chlorination at the desired position while minimizing side reactions such as over-chlorination or isomerization.

Research into the free-radical chlorination of alkanes has shown that the position of chlorination is influenced by the stability of the resulting radical intermediate. In the context of synthesizing this compound, the most plausible precursor would be 1,1,1-trichlorobutane . The objective would be to achieve selective chlorination at the C-3 position.

The reaction would typically proceed under ultraviolet (UV) irradiation or in the presence of a radical initiator. The mechanism involves the homolytic cleavage of a chlorine molecule (Cl₂) to generate chlorine radicals (Cl•). These radicals then abstract a hydrogen atom from the trichlorobutane, forming a trichlorobutyl radical. This radical subsequently reacts with another chlorine molecule to yield the tetrachlorobutane product and a new chlorine radical, thus propagating the chain reaction.

However, the chlorination of 1,1,1-trichlorobutane can potentially yield a mixture of isomers, including 1,1,1,2-tetrachlorobutane (B12651120) and 1,1,1,4-tetrachlorobutane, alongside the desired this compound. The distribution of these products is dependent on the relative reactivity of the C-H bonds at each position. Precise control of reaction parameters such as temperature, concentration of reactants, and the presence of catalysts or inhibitors would be crucial to enhance the selectivity towards the 1,1,1,3-isomer. Detailed experimental data on the selective synthesis of this compound through this specific pathway is not extensively documented in readily available scientific literature, highlighting a potential area for further research.

Reactions of Butyne Derivatives with Halogenating Agents

The addition of halogenating agents to unsaturated precursors, such as butyne derivatives, is a fundamental strategy for the synthesis of polyhalogenated alkanes. To obtain this compound, a carefully chosen butyne substrate and halogenating agent are required to ensure the correct regiochemistry of the addition.

A hypothetical pathway could involve the hydrochlorination of a suitably substituted butyne. For instance, the reaction of a trichlorobutynyl precursor with hydrogen chloride (HCl) could potentially yield the target molecule. The challenge in this approach lies in controlling the addition to achieve the desired 1,1,1,3-substitution pattern. According to Markovnikov's rule, the hydrogen atom of HCl would add to the carbon atom of the triple bond that already has more hydrogen atoms. Anti-Markovnikov addition can also be achieved under specific conditions, such as in the presence of peroxides for HBr, although this is less common for HCl.

Alternatively, the reaction of 1-butyne (B89482) with an excess of a chlorinating agent that can deliver both chlorine and a trichloromethyl group could be envisioned, though such reagents are highly specialized. A more conventional approach might involve a multi-step synthesis starting from 1-butyne. For example, the addition of two equivalents of chlorine (Cl₂) to 1-butyne is known to produce 1,1,2,2-tetrachlorobutane. To achieve the 1,1,1,3-isomer, a different synthetic design would be necessary, possibly involving the reaction of a different butyne derivative.

While the synthesis of various tetrachlorobutane isomers from butyne is documented, specific and detailed research findings for the direct synthesis of this compound via this route are not prevalent in the surveyed literature. This suggests that other synthetic strategies may be more efficient or that this particular isomer is of less common interest.

Phosphorus Pentachloride Mediated Chlorination of Carbinols

The conversion of alcohols (carbinols) to alkyl chlorides using phosphorus pentachloride (PCl₅) is a classic and effective transformation in organic synthesis. This methodology can be applied to the synthesis of tetrachlorobutanes from corresponding trichlorobutanols. The reaction generally proceeds with the replacement of the hydroxyl (-OH) group with a chlorine atom.

In the context of producing this compound, the logical starting material would be 1,1,1-trichlorobutan-3-ol . The reaction with phosphorus pentachloride would involve the nucleophilic attack of the alcohol's oxygen on the phosphorus atom, followed by the elimination of phosphoryl chloride (POCl₃) and hydrogen chloride, ultimately resulting in the formation of the desired tetrachlorobutane.

However, studies on the reactions of aliphatic (trichloromethyl)carbinols with phosphorus pentachloride have revealed that these reactions can be complex and may lead to a mixture of products. For instance, the reaction of ethyl(trichloromethyl)carbinol (1,1,1-trichlorobutan-2-ol) with phosphorus pentachloride has been reported to yield not the expected 1,1,1,2-tetrachlorobutane as the sole product, but also elimination products and phosphate (B84403) esters. The yield of the desired tetrachlorobutane in such reactions can be modest.

The success of this synthetic route to this compound would therefore depend on the stability of the carbocation intermediate formed at the C-3 position and the careful control of reaction conditions to suppress competing side reactions. While this method is theoretically sound, detailed experimental procedures and yield data specifically for the synthesis of this compound from 1,1,1-trichlorobutan-3-ol are not widely reported, indicating that this may be a less common synthetic target or that other methods are preferred.

Reaction Pathways and Mechanistic Studies of 1,1,1,3 Tetrachlorobutane

Isomerization Reactions

Isomerization reactions of 1,1,1,3-tetrachlorobutane can proceed through different mechanisms, including radical processes and chlorine migration. These rearrangements are often initiated by thermal or photochemical means.

Intramolecular Rearrangements via Radical Processes (e.g., β-scission, recombination)

In the presence of radical initiators or under high temperatures, this compound can undergo intramolecular rearrangements. The process typically begins with the homolytic cleavage of a C-H or C-Cl bond to form a radical intermediate. The stability of the resulting radical plays a crucial role in determining the subsequent reaction pathway.

One possible pathway involves a 1,2-hydrogen shift, which is generally less favorable due to the high activation energy required to form a three-membered ring transition state. A more plausible route for isomerization involves a sequence of β-scission and recombination steps. For instance, a radical formed at the C-2 position could undergo β-scission of a C-C bond, leading to the formation of an alkene and a smaller chlorinated radical. Recombination of these fragments in a different orientation could then lead to an isomeric tetrachlorobutane.

Chlorine Migration Phenomena

Chlorine migration is another potential isomerization pathway for polychlorinated alkanes like this compound. This can occur through a series of dehydrochlorination and hydrochlorination steps, particularly in the presence of a catalyst. The migration of chlorine atoms can also be facilitated by the formation of a bridged chloronium ion intermediate, similar to what is observed in other polychlorinated systems.

Studies on the migration of chlorine during the pyrolysis of materials containing chlorinated compounds indicate that chlorine mobility is significant at elevated temperatures. diva-portal.org In the context of this compound, a chlorine atom could migrate from one carbon to another, leading to the formation of isomers such as 1,1,1,2-tetrachlorobutane (B12651120) or 1,1,2,3-tetrachlorobutane. The thermodynamic stability of the resulting isomer would be a key driving force for such rearrangements.

Dehydrochlorination Processes

Dehydrochlorination, the removal of a hydrogen and a chlorine atom from adjacent carbons, is a common reaction for alkyl halides and leads to the formation of alkenes. In this compound, this process can be induced thermally or by the action of a base.

Thermal Elimination Reactions Leading to Dienes

At elevated temperatures, this compound can undergo thermal dehydrochlorination. The initial elimination of HCl would likely lead to the formation of a trichlorobutene. Subsequent elimination of a second molecule of HCl from the trichlorobutene would then yield a dichlorobutadiene. The regioselectivity of these eliminations would depend on the relative stability of the resulting alkenes.

For instance, the elimination of HCl from C-2 and C-3 would lead to the formation of 1,1,1-trichloro-2-butene. A subsequent elimination from this intermediate could then produce 1,1-dichloro-1,3-butadiene. The formation of conjugated dienes is often favored due to their increased stability.

Base-Mediated Dehydrohalogenation

The presence of a base can facilitate the dehydrochlorination of this compound under milder conditions compared to thermal elimination. The strength of the base plays a critical role in the reaction rate and mechanism. Strong bases, such as alkoxides, favor an E2 (bimolecular elimination) mechanism, where the proton abstraction and chloride departure occur in a concerted step.

A patent describing the dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602) to produce 2,3-dichloro-1,3-butadiene (B161454) using an aqueous alkali metal hydroxide (B78521) solution illustrates a similar industrial process. google.com This process can lead to the formation of various isomers, including other dichlorobutadienes and trichlorobutenes. google.comgoogle.com For this compound, base-mediated dehydrohalogenation would be expected to yield a mixture of chlorinated butenes and butadienes. The use of a supported catalyst, such as a Group IA metal halide and a Group IIA or IIB metal oxide, can also be employed for dehydrohalogenation reactions. google.com

The following table illustrates the potential products of the first dehydrochlorination step of this compound.

ReactantBasePotential Products
This compoundStrong Base (e.g., NaOH)1,1,1-Trichloro-2-butene, 3,3,3-Trichloro-1-butene

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atoms in this compound are susceptible to nucleophilic substitution, although the reactivity of each chlorine atom is influenced by its position on the carbon chain. The reaction can proceed through either an S(_N)1 (unimolecular nucleophilic substitution) or S(_N)2 (bimolecular nucleophilic substitution) mechanism, depending on the substrate structure, the nucleophile, the leaving group, and the solvent. utexas.edu

The chlorine atom at the C-3 position is a secondary chloride, while the three chlorine atoms at the C-1 position are on a primary carbon that is part of a trichloromethyl group. The steric hindrance and the electron-withdrawing effect of the adjacent chlorine atoms will significantly impact the reaction rate and mechanism.

For the secondary chloride at C-3, substitution could potentially proceed via an S(_N)1 or S(_N)2 pathway. With weak nucleophiles in a polar protic solvent, an S(_N)1 mechanism involving the formation of a secondary carbocation intermediate might be favored. utexas.eduyoutube.com However, the stability of this carbocation would be influenced by the electron-withdrawing trichloromethyl group. With strong nucleophiles in a polar aprotic solvent, an S(_N)2 mechanism would be more likely. utexas.edulibretexts.orgyoutube.com

The chlorine atoms of the trichloromethyl group are sterically hindered, which would disfavor an S(_N)2 reaction. An S(_N)1 reaction at this position is also unlikely due to the instability of the resulting primary carbocation.

The following interactive data table summarizes the expected reactivity of the different chlorine atoms in this compound towards nucleophilic substitution.

Position of ChlorineTypeExpected S(_N)1 ReactivityExpected S(_N)2 ReactivityInfluencing Factors
C-1Primary (in CCl(_3))Very LowVery LowHigh steric hindrance, electronic effects
C-3SecondaryModerateModerateSteric hindrance, stability of carbocation intermediate

Kinetics studies on similar systems, such as the reaction of 1-chloromethylnaphthalene with anilines, have shown that these reactions follow bimolecular kinetics, indicative of an S(_N)2 mechanism. ias.ac.in The rate of nucleophilic substitution reactions is dependent on the concentration of both the haloalkane and the nucleophile in an S(_N)2 reaction, while it only depends on the concentration of the haloalkane in an S(_N)1 reaction. libretexts.orgyoutube.comlibretexts.org

Reductive Dechlorination Studies of this compound

Reductive dechlorination is a significant pathway for the degradation of chlorinated hydrocarbons, including this compound. This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, leading to less chlorinated and often less toxic compounds.

Metal-Mediated Reduction Mechanisms

Metal-mediated reduction is a key process in the abiotic degradation of chlorinated aliphatic hydrocarbons. Under anoxic conditions, reactions involving ferrous iron (Fe(II)) sorbed onto iron (hydr)oxides can be a dominant transformation pathway. nih.gov The mechanism often involves the transfer of electrons from the metal to the chlorinated compound, leading to the cleavage of carbon-chlorine bonds.

For instance, the reduction of carbon tetrachloride by Fe(II) sorbed to goethite proceeds through the initial cleavage of a single C-Cl bond. nih.gov This step is critical as it determines the subsequent reaction products. The process can generate trichloromethyl radicals (*CCl3), which can then react further to form chloroform (B151607) (CHCl3) or carbon monoxide (CO). nih.gov While specific studies on this compound are limited, analogous mechanisms are expected to occur, involving the stepwise removal of chlorine atoms.

The presence of heavy metal ions can influence microbial reductive dechlorination, with inhibitory effects depending on the concentration and type of metal ion. frontiersin.org However, some organohalide-respiring bacteria have demonstrated a tolerance to certain heavy metals. frontiersin.org

Hydrodehalogenation Catalysis

Catalytic hydrodehalogenation is an effective method for the detoxification of halogenated organic compounds. This process typically employs a metal catalyst, such as palladium (Pd) or nickel (Ni), in the presence of a hydrogen source to facilitate the replacement of halogen atoms with hydrogen. unive.it Supported palladium catalysts, in conjunction with hydrogen gas, have shown significant potential for the rapid destruction of halogenated groundwater contaminants. epa.gov

The hydrodehalogenation of polychlorinated benzenes using a Pd/C catalyst with hydrogen gas in a multiphase system has been shown to be highly efficient. unive.itunive.it The reaction proceeds through the progressive displacement of chlorine atoms, ultimately yielding the parent hydrocarbon. unive.itunive.it The presence of a phase-transfer catalyst, such as a quaternary onium salt, can significantly enhance the reaction rate and influence selectivity. unive.itunive.it

Kinetic models for hydrodehalogenation often follow the Langmuir-Hinshelwood model for heterogeneous catalysis. researchgate.net The rate of reaction can be influenced by factors such as solvent composition and catalyst concentration. researchgate.net For example, in the palladium-catalyzed hydrodehalogenation of 1,2,4,5-tetrachlorobenzene (B31791) in water-ethanol mixtures, the rate of reaction increases with a higher water fraction in the solvent. researchgate.net

Table 1: Experimental Conditions for Hydrodehalogenation of TeCB

EntryAqueous PhaseOrganic PhaseTime (h)Conversion (%)TCB Yield (%)DCBs Yield (%)PhCl Yield (%)PhH Yield (%)

Electrophilic Reactivity and Addition Reactions

Electrophilic addition is a fundamental reaction in organic chemistry, particularly for compounds containing carbon-carbon double or triple bonds. hachettelearning.comwikipedia.org In this type of reaction, an electrophile, an electron-poor species, attacks the electron-rich pi bond of an unsaturated compound. lasalle.edu This leads to the breaking of the pi bond and the formation of two new sigma bonds. wikipedia.org

The mechanism of electrophilic addition typically involves a two-step process. libretexts.org In the first step, the electrophile attacks the double bond, forming a carbocation intermediate. libretexts.org The second step involves the attack of a nucleophile on the carbocation, resulting in the final addition product. libretexts.org The regioselectivity of these reactions, particularly with unsymmetrical alkenes, is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. savemyexams.com

While this compound is a saturated alkane and does not undergo electrophilic addition reactions in the same way as alkenes, its chlorinated nature can influence its reactivity in other contexts. The electron-withdrawing effects of the chlorine atoms can create electrophilic centers on the carbon atoms, making them susceptible to nucleophilic attack. However, the primary focus of electrophilic reactivity is on unsaturated systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1,1,3 Tetrachlorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For 1,1,1,3-tetrachlorobutane (Cl₃C-CH₂-CHCl-CH₃), both one-dimensional and two-dimensional NMR techniques are employed to assign every proton and carbon signal, confirming the specific isomeric structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three chemically non-equivalent proton environments in the molecule. The electron-withdrawing effect of the chlorine atoms will cause significant downfield shifts (deshielding) for protons on or near the chlorinated carbons.

-CH₃ group (H-4): These three protons are adjacent to a single chlorine-bearing carbon. They are expected to be the most shielded (upfield) of the signals, likely appearing as a doublet due to coupling with the single proton on C-3.

-CH₂- group (H-2): These two protons are adjacent to the heavily substituted CCl₃ group. This proximity to three chlorine atoms will cause a strong deshielding effect, shifting this signal significantly downfield. It is expected to appear as a doublet due to coupling with the proton on C-3.

-CHCl- group (H-3): This single proton is positioned between the -CH₂- group and the -CH₃ group. It will be strongly deshielded by the directly attached chlorine and influenced by the adjacent carbons. Its signal is predicted to be a complex multiplet, specifically a quartet of doublets (or doublet of quartets), due to coupling with both the two H-2 protons and the three H-4 protons.

Predicted ¹H NMR Data for this compound

This interactive table outlines the predicted proton NMR spectral data.

Labeled ProtonChemical Shift (δ) Range (ppm)Predicted MultiplicityCoupling Constant (J)Integration
H-4 (-CH ₃)1.6 - 1.9Doublet (d)~6-7 Hz3H
H-2 (-CH ₂-)3.2 - 3.5Doublet (d)~5-6 Hz2H
H-3 (-CH Cl-)4.3 - 4.6Multiplet (m)~5-7 Hz1H

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals, one for each of the unique carbon atoms in the structure. The chemical shifts are highly dependent on the number of attached chlorine atoms.

C-4 (-CH₃): The methyl carbon, being furthest from the CCl₃ group, will be the most shielded and appear at the highest field (lowest ppm value).

C-2 (-CH₂-): This methylene carbon is adjacent to the CCl₃ group and will be deshielded relative to a standard alkane methylene group.

C-3 (-CHCl-): The carbon atom directly bonded to one chlorine atom will be significantly deshielded, appearing further downfield.

C-1 (-CCl₃): This carbon, bonded to three chlorine atoms, will be the most deshielded and will appear at the lowest field (highest ppm value).

Predicted ¹³C NMR Data for this compound

This interactive table outlines the predicted carbon-13 NMR spectral data.

Labeled CarbonChemical Shift (δ) Range (ppm)
C-4 (-C H₃)20 - 30
C-2 (-C H₂-)50 - 60
C-3 (-C HCl-)65 - 75
C-1 (-C Cl₃)95 - 105

Two-Dimensional (2D) NMR Techniques: To confirm these assignments, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks connecting coupled protons. For this compound, this would reveal correlations between the H-3 multiplet and the H-2 doublet, as well as between the H-3 multiplet and the H-4 doublet, confirming the -CH₂-CHCl-CH₃ connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms they are directly attached to. An HSQC spectrum would show a cross-peak connecting the H-4 signal to the C-4 signal, H-2 to C-2, and H-3 to C-3, providing unambiguous assignment of the carbon skeleton.

Computer-Assisted Structure Elucidation (CASE) systems utilize spectroscopic data to generate or verify chemical structures. In the analysis of this compound, the process would involve:

Data Input: The molecular formula (C₄H₆Cl₄), determined from mass spectrometry, is provided to the software along with the experimental ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D correlation data (COSY, HSQC).

Structure Generation: The CASE program generates a list of all possible isomers of C₄H₆Cl₄.

Spectrum Prediction: For each potential isomer, the software predicts the ¹H and ¹³C NMR spectra based on established empirical data and algorithms.

Comparison and Ranking: The predicted spectra for each isomer are compared against the experimental data. The software ranks the candidate structures based on the goodness-of-fit.

Confirmation: The structure of this compound would be confirmed as the only candidate whose predicted NMR spectra perfectly match the experimental ¹H shifts, ¹³C shifts, proton integrations, and the specific ¹H-¹H and ¹H-¹³C correlations observed in the COSY and HSQC spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the functional groups and bond vibrations within a molecule. IR and Raman spectroscopy are complementary techniques governed by different selection rules. A vibration is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it results in a change in polarizability.

For this compound, the key vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. These bands are typically strong in both IR and Raman spectra.

C-H Bending: Methylene (-CH₂-) and methyl (-CH₃) bending (scissoring, wagging, twisting) vibrations appear in the 1350-1470 cm⁻¹ region.

C-Cl Stretching: The most characteristic vibrations for this molecule are the C-Cl stretches, which appear in the fingerprint region (typically 600-800 cm⁻¹). The CCl₃ group will have distinct symmetric and asymmetric stretching modes. Due to the high polarity of the C-Cl bond, these absorptions are expected to be very strong in the IR spectrum. The more symmetric stretches may show higher intensity in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

This interactive table outlines the predicted IR and Raman active vibrational modes.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch2850 - 3000Medium-StrongStrong
C-H Bend1350 - 1470MediumMedium
C-C Stretch800 - 1200Weak-MediumMedium
C-Cl Stretch600 - 800Very StrongMedium-Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern upon ionization.

Molecular Ion and Isotope Pattern: The molecular formula is C₄H₆Cl₄. Due to the natural abundance of two stable chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will not show a single molecular ion peak but rather a characteristic cluster of peaks. For a molecule with four chlorine atoms, peaks will appear at M, M+2, M+4, M+6, and M+8, with a relative intensity ratio of approximately 100:132:65:14:1. This distinctive pattern is definitive proof of the presence of four chlorine atoms. The monoisotopic mass (using ¹²C, ¹H, and ³⁵Cl) is 193.92 g/mol , making the M⁺ peak appear at m/z 194.

Fragmentation Analysis: Upon electron ionization, the molecular ion of this compound will be unstable and undergo fragmentation. Key predicted fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to a chlorine atom is common. The most likely cleavage is between C-1 and C-2, leading to the formation of the highly stable trichloromethyl cation, [CCl₃]⁺. This fragment would produce a characteristic isotopic cluster at m/z 117, 119, 121, and 123.

Loss of a Chlorine Radical: The molecular ion can lose a chlorine radical (•Cl) to form a [C₄H₆Cl₃]⁺ fragment, which would appear as an isotopic cluster starting at m/z 159.

Other Fragmentations: Cleavage of other C-C bonds and loss of HCl are also possible, leading to a complex fragmentation pattern that can be used to piece together the molecular structure.

Predicted Mass Spectrometry Fragments for this compound

This interactive table outlines the predicted mass-to-charge ratios (m/z) of key fragments.

m/z (Monoisotopic)Corresponding Fragment IonNotes
194[C₄H₆Cl₄]⁺Molecular Ion (M⁺). Part of a five-peak cluster (M, M+2, M+4, M+6, M+8).
159[C₄H₆Cl₃]⁺Loss of a •Cl radical.
117[CCl₃]⁺Alpha-cleavage. A prominent and characteristic fragment.
63[C₃H₄Cl]⁺Fragmentation with loss of •CCl₃.

Integration of Spectroscopic Data for Comprehensive Structural Analysis

The unambiguous structural elucidation of this compound is achieved by integrating the data from all spectroscopic techniques. No single method alone is sufficient to rule out all other isomers.

Mass Spectrometry establishes the molecular formula as C₄H₆Cl₄ through the molecular ion peak and, crucially, confirms the presence of exactly four chlorine atoms via the unique M+2, M+4, M+6, and M+8 isotopic pattern.

Vibrational Spectroscopy (IR/Raman) confirms the presence of alkane (C-H) and chloroalkane (C-Cl) functional groups, consistent with the proposed structure. The strong C-Cl stretching bands in the IR spectrum are a key identifier.

NMR Spectroscopy provides the final, definitive proof of the specific 1,1,1,3- isomer. The ¹³C NMR spectrum confirms four unique carbon environments, while the ¹H NMR spectrum shows three distinct types of protons with specific integrations (3H, 2H, 1H) and coupling patterns (doublet, doublet, multiplet). 2D NMR experiments like COSY and HSQC confirm the precise connectivity of these proton and carbon atoms, allowing for the unambiguous assembly of the Cl₃C-CH₂-CHCl-CH₃ framework and distinguishing it from all other possible C₄H₆Cl₄ isomers.

Together, these techniques provide a comprehensive and corroborative data set that allows for the confident and complete structural assignment of this compound.

Computational Chemistry Approaches to 1,1,1,3 Tetrachlorobutane

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the step-by-step pathways of chemical reactions. For 1,1,1,3-tetrachlorobutane, this involves identifying intermediates, transition states, and the energy changes associated with its transformation into products.

A common reaction for alkyl halides like this compound is elimination, specifically dehydrochlorination, where a hydrogen and a chlorine atom are removed from adjacent carbons to form an alkene. msu.edulumenlearning.com Computational methods can precisely characterize the transition state —the highest energy point along the reaction coordinate—for such a process. msu.edulibretexts.org

The structure of the transition state reveals the concerted or stepwise nature of bond breaking and bond formation. msu.edu The energy difference between the reactants and the transition state is the activation energy (Ea) , which is the minimum energy required for the reaction to occur. libretexts.org A lower activation energy corresponds to a faster reaction rate.

For this compound, there are multiple possible dehydrochlorination pathways, leading to different tetrachlorobutene isomers. Computational modeling can determine the activation energy for each pathway, thereby predicting the major product of the reaction. For example, in a base-induced E2 elimination, a base abstracts a proton while the C-Cl bond breaks simultaneously. lumenlearning.comksu.edu.sa

Reaction PathwayProductHypothetical Activation Energy (Ea)Predicted Outcome
Pathway A 1,1,1-Trichloro-2-buteneLower EaMajor product due to the formation of a more substituted (more stable) alkene (Zaitsev's Rule).
Pathway B 3,3,3-Trichloro-1-buteneHigher EaMinor product due to the formation of a less substituted (less stable) alkene.

This interactive table illustrates how calculated activation energies for competing dehydrochlorination pathways of this compound can be used to predict the regioselectivity of the reaction.

Kinetic Modeling and Simulation of Reaction Pathways

Many degradation processes for chlorinated organic pollutants involve catalysis, where the reaction rate is enhanced by a substance that is not consumed. mdpi.comresearchgate.net In such systems, the concentration of the catalyst or another reactant (like water in an aqueous system) may be so large that it remains effectively constant throughout the reaction. researchgate.net

Under these conditions, the reaction kinetics can be simplified and modeled using a pseudo-first-order approach. researchgate.netmdpi.com The reaction rate, which may genuinely be second-order (dependent on both the substrate and the catalyst), appears to depend only on the concentration of the substrate (this compound). The rate law simplifies to:

Rate = k'[this compound]

Here, k' is the pseudo-first-order rate constant, which incorporates the constant concentration of the catalyst. This simplification is extremely useful for analyzing experimental data from catalytic degradation studies. researchgate.net A plot of the natural logarithm of the concentration of this compound versus time will yield a straight line, the slope of which is -k'. researchgate.net This approach is widely used in modeling the photocatalytic or microbial degradation of chlorinated compounds. mdpi.comnih.gov

Time (minutes)Concentration of this compound (μM)ln(Concentration)
0100.04.605
1060.74.106
2036.83.605
3022.33.105
4013.52.603
508.22.104

This interactive table presents hypothetical kinetic data for a catalytic degradation process. Plotting ln(Concentration) vs. Time would demonstrate pseudo-first-order behavior and allow for the calculation of the rate constant k'.

Environmental Transformation Pathways of 1,1,1,3 Tetrachlorobutane

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For chlorinated hydrocarbons like 1,1,1,3-tetrachlorobutane, the primary abiotic degradation pathways in aquatic and terrestrial environments are photolysis and hydrolysis. These processes are influenced by environmental factors such as pH, temperature, and the presence of other reactive species.

Photolytic Transformation Processes

Photolysis is the degradation of a chemical compound by the absorption of light energy. In the environment, this primarily involves direct photolysis, where the compound itself absorbs photons, and indirect photolysis, which is mediated by other light-absorbing substances that produce reactive chemical species.

For this compound, direct photolysis in the troposphere is expected to be a slow process as it is unlikely to absorb significant amounts of radiation at wavelengths greater than 290 nm. However, in the stratosphere, it may be susceptible to degradation by shorter wavelength ultraviolet light. A more significant atmospheric degradation pathway is likely to be its reaction with photochemically-produced hydroxyl radicals.

In aquatic systems, the potential for photolytic degradation of this compound would depend on its light absorption properties in water and the presence of photosensitizers. While specific data is not available for this compound, other chlorinated alkanes have been shown to undergo photolysis, although the rates can be highly variable depending on environmental conditions.

Hypothetical Photodegradation Products of this compound

Reactant Process Potential Products Environmental Compartment
This compoundDirect PhotolysisTrichlorobutane isomers, Dichlorobutene isomersAquatic/Atmospheric
This compoundIndirect Photolysis (with hydroxyl radicals)Chlorinated butanols, Chlorinated butanonesAtmospheric

Hydrolytic Reaction Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For halogenated alkanes, hydrolysis can be a significant degradation pathway, particularly in aquatic environments. The rate of hydrolysis is dependent on the chemical structure of the compound, as well as the temperature and pH of the surrounding medium.

This compound possesses carbon-chlorine bonds that are susceptible to nucleophilic attack by water. The presence of three chlorine atoms on the terminal carbon (C1) would influence the stability of potential carbocation intermediates, affecting the reaction mechanism and rate. It can be anticipated that this compound undergoes slow hydrolysis to produce chlorinated alcohols and hydrochloric acid. The rate of this process is likely to be slow under neutral pH conditions but may be accelerated at higher or lower pH values.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, involves the transformation of chemical compounds by living organisms, primarily microorganisms. This is a crucial process in the natural attenuation of many organic pollutants.

Microbial Degradation Studies and Biotransformation

While no specific microbial degradation studies for this compound have been identified in the reviewed literature, the biotransformation of other chlorinated alkanes has been extensively studied. These studies provide a framework for predicting the potential microbial degradation pathways for this compound. Microorganisms can degrade chlorinated alkanes under both aerobic and anaerobic conditions.

Under aerobic conditions, bacteria may utilize chlorinated alkanes as a carbon source or transform them through co-metabolism. The initial step often involves an oxidation reaction catalyzed by mono- or dioxygenase enzymes. For this compound, this could lead to the formation of chlorinated butanols, which can be further metabolized.

Under anaerobic conditions, reductive dechlorination is a common pathway for highly chlorinated compounds. In this process, the chlorinated alkane serves as an electron acceptor, and chlorine atoms are sequentially replaced by hydrogen atoms. This would lead to the formation of trichlorobutane, dichlorobutane, and monochlorobutane isomers.

Enzyme-Mediated Conversion Pathways (e.g., Cytochrome P450)

Cytochrome P450 enzymes are a versatile family of monooxygenases found in a wide range of organisms, from bacteria to humans. They are known to play a significant role in the metabolism of various xenobiotics, including halogenated hydrocarbons. The metabolism of halogenated alkanes by cytochrome P450 can proceed through either oxidative or reductive pathways.

In the oxidative pathway, cytochrome P450 can catalyze the hydroxylation of the alkane chain. For this compound, this could result in the formation of various chlorinated butanol isomers. Subsequent enzymatic reactions could then lead to further degradation.

Under anaerobic or low-oxygen conditions, cytochrome P450 can catalyze the reductive dehalogenation of polyhalogenated alkanes. This process involves the transfer of electrons to the substrate, leading to the cleavage of a carbon-halogen bond and the formation of a radical intermediate. For this compound, this could initiate a cascade of dechlorination reactions.

Potential Cytochrome P450-Mediated Metabolites of this compound

Metabolic Pathway Enzyme System Potential Primary Metabolites Potential Secondary Metabolites
OxidativeCytochrome P4501,1,1,3-Tetrachlorobutan-2-ol, 4,4,4,2-Tetrachlorobutan-1-olChlorinated butanones, Chlorinated butanoic acids
ReductiveCytochrome P4501,1,3-Trichlorobutane (B76395), 1,1,1-Trichlorobutane (B78919)Dichlorobutane isomers, Monochlorobutane

Kinetic Models for Biodegradation (e.g., Michaelis-Menten)

To quantify the rate of biodegradation, kinetic models are employed. The Michaelis-Menten model is a fundamental model used to describe the rate of enzyme-catalyzed reactions, including the microbial degradation of organic compounds. The model relates the rate of reaction (v) to the concentration of the substrate ([S]) and is given by the equation:

v = (Vmax * [S]) / (Km + [S])

Where:

Vmax is the maximum rate of reaction.

Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax.

This model is applicable when a single enzyme is responsible for the rate-limiting step of the degradation and the substrate concentration is the primary factor influencing the degradation rate. In the context of the biodegradation of this compound, experimental data from microbial degradation studies would be necessary to determine the specific kinetic parameters (Vmax and Km). These parameters are crucial for predicting the persistence of the compound in the environment and for designing bioremediation strategies.

Environmental Transport Phenomena

The movement and distribution of this compound in the environment are governed by several key physical and chemical processes. These phenomena dictate the compound's partitioning between soil, water, and air, and its potential to migrate from the point of release.

Adsorption and Desorption Processes in Soil and Sediment

Adsorption is the process by which a chemical binds to the surface of soil or sediment particles, while desorption is the release of the bound chemical back into the surrounding water. These processes are critical in determining the mobility and bioavailability of this compound. The extent of adsorption is heavily influenced by soil properties such as organic carbon content, clay content, and pH.

The affinity of a chemical to adsorb to soil is quantified by several coefficients, most notably the Freundlich adsorption coefficient (Kf) and the organic carbon-water partition coefficient (Koc).

Freundlich Adsorption Coefficient (Kf): This value indicates the strength or degree of adsorption. A higher Kf value signifies stronger binding to the soil. researchgate.net The relationship is not always linear, and the Freundlich exponent (1/n) describes the curvature of the isotherm. A 1/n value between 0.7 and 1.0 is common and indicates that as the chemical's concentration increases, the relative amount that is adsorbed decreases. ecetoc.org

Organic Carbon-Water Partition Coefficient (Koc): Since many non-ionizing organic chemicals bind primarily to the organic matter in soil, the Koc normalizes the adsorption coefficient to the organic carbon content. ecetoc.orgchemsafetypro.com This provides a more standardized measure of a chemical's tendency to be adsorbed, allowing for comparison across different soil types. chemsafetypro.comnih.govresearchgate.net A high Koc value suggests strong adsorption and limited mobility. chemsafetypro.com

Table 1: Illustrative Freundlich Adsorption Coefficients for a Chlorinated Alkane

Soil Type Organic Carbon (%) Clay (%) pH Kf (L/kg) 1/n Koc (L/kg)
Sandy Loam 1.2 15 6.5 2.5 0.88 208
Silt Loam 2.5 25 7.1 5.8 0.91 232

Note: This table is illustrative and based on typical values for short-chain chlorinated hydrocarbons. It does not represent specific experimental data for this compound.

Leaching Potential and Mobility Assessment

Leaching is the process by which a chemical dissolves in water and moves downward through the soil profile. This is a primary pathway for groundwater contamination. The potential for a chemical to leach is inversely related to its adsorption to soil; compounds that are weakly adsorbed are more mobile and have a higher leaching potential. mdpi.comresearchgate.netresearchgate.netmdpi.com

The mobility of a chemical like this compound is assessed using its Koc value and its persistence in soil, often represented by its soil half-life (the time it takes for half of the chemical to degrade). A widely used screening tool for this assessment is the Groundwater Ubiquity Score (GUS) . orst.edu

The GUS is calculated using the following formula: GUS = log₁₀(Soil Half-life) x [4 - log₁₀(Koc)] orst.edu

The resulting GUS value categorizes the chemical's leaching potential. orst.edu

Table 2: Groundwater Ubiquity Score (GUS) Classification

GUS Value Leaching Potential
< 1.8 Low
1.8 - 2.8 Moderate

Source: Adapted from Gustafson, 1989. orst.eduresearchgate.net

Given the lack of specific soil half-life and Koc data for this compound, a definitive GUS value cannot be calculated. However, other chlorinated alkanes with low to moderate Koc values and potentially long half-lives could be classified as having a moderate to high leaching potential, indicating a risk of movement towards groundwater. orst.edunih.gov

Advanced Methodologies for Environmental Fate Assessment

To provide standardized and predictive data on the environmental fate of chemicals, regulatory bodies and scientists rely on a suite of advanced methodologies, including standardized laboratory tests, computational models, and specialized analytical techniques.

OECD Test Guideline Applications (e.g., OECD 307, 308, 309, 316)

The Organisation for Economic Co-operation and Development (OECD) has established a set of internationally recognized guidelines for testing chemicals to determine their potential effects on human health and the environment. cefic-lri.org For environmental fate, several key simulation studies are used to understand how a compound degrades and where it partitions.

OECD 307 - Aerobic and Anaerobic Transformation in Soil: This guideline is designed to measure the rate of biodegradation of a chemical in soil under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions. fera.co.ukecetoc.orgbiotecnologiebt.it The study determines the degradation half-life (DT₅₀) of the parent compound and identifies major transformation products that may form. fera.co.ukbiotecnologiebt.it

OECD 308 - Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: This test is similar to OECD 307 but evaluates the transformation of a chemical in a system containing both water and sediment. It is crucial for understanding the fate of chemicals that may enter rivers, lakes, and estuaries. eurofins.com

OECD 309 - Aerobic Mineralization in Surface Water: This guideline focuses on the biodegradation of a chemical in surface water, measuring the rate at which the parent compound is converted to carbon dioxide (mineralization). This provides a measure of ultimate degradation. cefic-lri.org

OECD 316 - Phototransformation of Chemicals in Water: This test assesses the potential for a chemical to be broken down by direct exposure to sunlight in water (photolysis). fera.co.ukeurofins.com This abiotic degradation pathway can be significant for some compounds in clear surface waters.

Table 3: Summary of Key OECD Environmental Fate Guidelines

Guideline Title Purpose Key Outputs
OECD 307 Aerobic and Anaerobic Transformation in Soil To determine the rate and pathway of degradation in soil. DT₅₀ (half-life), identification of transformation products.
OECD 308 Aerobic and Anaerobic Transformation in Aquatic Sediment Systems To determine the rate and pathway of degradation in water-sediment systems. DT₅₀ in total system, water, and sediment; transformation products.
OECD 309 Aerobic Mineralization in Surface Water To assess the potential for ultimate biodegradation in surface water. Mineralization rate, ultimate degradation half-life.

| OECD 316 | Phototransformation of Chemicals in Water | To measure the rate of degradation caused by direct sunlight in water. | Photolytic half-life. |

Computational Environmental Fate Modeling (e.g., EXAMS)

Computational models are essential tools for predicting the environmental fate and transport of chemicals when experimental data is limited or to extrapolate from laboratory to real-world scenarios. epa.gov These models integrate a chemical's physical-chemical properties with environmental parameters to simulate its distribution and persistence.

One such model is the Exposure Analysis Modeling System (EXAMS) , developed by the U.S. Environmental Protection Agency. EXAMS is a multimedia model that predicts the fate, transport, and exposure concentrations of a chemical in an aquatic environment, such as a pond, lake, or river.

The model requires specific inputs for the chemical of interest, including:

Water solubility

Vapor pressure

Octanol-water partition coefficient (Kow)

Soil/sediment organic carbon-water partition coefficient (Koc)

Hydrolysis, photolysis, and biodegradation rates

Using this data, EXAMS simulates the partitioning of the chemical between water, sediment, and aquatic organisms over time, providing estimates of its persistence and potential concentrations in different environmental compartments. For a compound like this compound, modeling could help predict whether it is more likely to persist in the water column or accumulate in sediment. Models like BETR-Global have been used to simulate the global dispersion of other chlorinated paraffins. nih.govresearchgate.netrsc.org

Isotopic Labeling in Environmental Studies

Isotopic labeling is a powerful technique used to trace the precise pathway of a compound through complex environmental or biological systems. epa.gov This method involves synthesizing the chemical of interest, such as this compound, with one or more of its atoms replaced by a heavier, stable isotope (e.g., Carbon-13 instead of Carbon-12) or a radioactive isotope (e.g., Carbon-14). nih.gov

When this "labeled" compound is introduced into a soil or sediment sample, its movement and transformation can be tracked with high specificity. The key applications of this technique include:

Definitive Identification of Transformation Products: By tracking the isotopic label, scientists can definitively identify the degradation products that originate from the parent compound, distinguishing them from other chemicals in the sample.

Quantifying Degradation Rates: The rate of disappearance of the labeled parent compound and the appearance of labeled products allows for a precise calculation of degradation kinetics. nih.gov

Elucidating Degradation Mechanisms: The position of the label within the molecule can be used to understand which chemical bonds are broken during degradation, providing insight into the biochemical pathways involved. nih.gov

Compound-Specific Isotope Analysis (CSIA) is a related technique that measures the natural isotopic ratios in a contaminant plume. semanticscholar.orgresearchgate.net As a compound degrades, the remaining fraction often becomes enriched in the heavier isotope, and this shift can be used to prove that degradation is occurring in the field. nih.govresearchgate.net

Applications of 1,1,1,3 Tetrachlorobutane in Advanced Organic Synthesis

Precursor in the Synthesis of Halogenated Alkenes and Dienes

One of the primary applications of 1,1,1,3-tetrachlorobutane in organic synthesis is its role as a precursor to halogenated dienes through elimination reactions. The presence of multiple chlorine atoms and abstractable protons allows for the controlled removal of hydrogen chloride (HCl) to introduce unsaturation.

A key transformation of this compound is its conversion to 1,1-dichlorobutadiene-1,3. This is achieved through pyrolysis, a process involving thermal decomposition at high temperatures. Specifically, the pyrolysis of this compound at temperatures ranging from 450-460°C results in the formation of 1,1-dichlorobutadiene-1,3. researchgate.net This reaction is a significant example of how a saturated polychlorinated alkane can be transformed into a valuable conjugated diene.

The general strategy of dehydrohalogenation is a fundamental method for the synthesis of mixed halogenobuta-1,3-dienes from various polyhalogenobutanes and -butenes. researchgate.net While the specific conditions for the dehydrohalogenation of this compound can be tailored, the pyrolysis method provides a direct route to a specific dichlorobutadiene isomer.

The synthesis of such halogenated dienes is of considerable interest due to their utility as monomers and as reactive intermediates in further synthetic transformations. The presence of halogen atoms on the diene backbone significantly influences its electronic properties and reactivity in subsequent reactions.

Starting MaterialReactionProductReaction Conditions
This compoundPyrolysis1,1-Dichlorobutadiene-1,3450-460°C

Role as a Building Block for Complex Organic Molecules

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented, its utility as a building block is realized through its conversion into more reactive intermediates, such as the aforementioned 1,1-dichlorobutadiene-1,3. Conjugated dienes are exceptionally valuable synthons in organic chemistry, most notably for their participation in cycloaddition reactions.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful and widely used method for the construction of six-membered rings with a high degree of stereocontrol. ucalgary.calibretexts.org The 1,1-dichlorobutadiene-1,3 generated from this compound can serve as the diene component in such reactions. The presence of the two chlorine atoms at the 1-position of the diene can influence the regioselectivity and stereoselectivity of the cycloaddition, as well as impart unique chemical properties to the resulting cyclohexene (B86901) derivatives.

These chlorinated cyclohexene adducts can then be subjected to a variety of further transformations, such as dehalogenation, oxidation, or ring-opening reactions, to generate a diverse array of complex molecular scaffolds. The ability to introduce a chlorinated four-carbon unit into a cyclic framework makes this compound, via its diene derivative, a valuable tool for accessing intricate and highly functionalized molecules. For instance, the resulting chlorinated cyclic compounds could serve as precursors for the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals where the presence of chlorine atoms is crucial for biological activity or for directing subsequent synthetic steps. nih.govnih.gov

DieneDienophileReaction TypeProduct Class
1,1-Dichlorobutadiene-1,3Various Alkenes/AlkynesDiels-Alder CycloadditionChlorinated Cyclohexenes

Exploration in Polymer Chemistry and Material Science Precursors

The utility of this compound extends into the domain of polymer chemistry and material science, primarily through its conversion to dichlorobutadienes, which can serve as monomers or co-monomers in polymerization reactions.

Dichlorobutadienes, such as 2,3-dichlorobutadiene, are known to undergo polymerization to produce specialty rubbers with unique properties. wikipedia.org For example, poly(2,3-dichlorobutadiene) is a type of neoprene rubber. wikipedia.org While 1,1-dichlorobutadiene-1,3 is an isomer of 2,3-dichlorobutadiene, its potential as a monomer is an area of interest. The polymerization of dichlorobutadiene can be initiated by free radical catalysts, and the resulting polymers are often soluble in inert hydrocarbon solvents at elevated temperatures. google.com Copolymers of 2,3-dichlorobutadiene with other monomers, such as acrylonitrile, have been developed to produce adhesive compositions with improved solubility and properties. google.com The investigation into the polymerization and copolymerization of 1,1-dichlorobutadiene-1,3 derived from this compound could lead to the development of new polymeric materials with tailored characteristics.

Furthermore, highly chlorinated organic compounds are known for their flame-retardant properties. Chlorinated flame retardants function by releasing chlorine radicals upon heating, which can interfere with the combustion cycle in the gas phase. alfa-chemistry.com While long-chain chlorinated paraffins are commonly used as flame retardants, the potential of smaller, highly chlorinated molecules like this compound or its derivatives to be incorporated into polymer backbones or used as additive flame retardants is a plausible area of research in material science. thesuntek.comnist.gov The incorporation of such chlorinated moieties could enhance the fire resistance of various materials.

PrecursorPotential ApplicationRelevant Field
1,1-Dichlorobutadiene-1,3Monomer for specialty rubbersPolymer Chemistry
This compound/DerivativesFlame retardant additive or monomerMaterial Science

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,1,1,3-Tetrachlorobutane, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : A plausible synthesis route involves radical-mediated reactions using iron-based catalysts (e.g., Fe(CO)₅ with HMPTA), analogous to methods for 1,1,1,3-Tetrachlorooctane . Ethylene and carbon tetrachloride (CCl₄) could serve as precursors, with temperature (~140°C) and catalyst loading critical for selectivity. For example, higher temperatures may promote rearrangements (e.g., to 1,1,3,5- or 1,1,3,6-isomers), while excess CCl₄ improves chlorination efficiency. Gas chromatography (GC) and nuclear magnetic resonance (NMR) are recommended for tracking product distribution .

Q. How can computational methods predict the physicochemical properties of this compound?

  • Methodological Answer : Tools like the ACD/Labs Percepta Platform enable property prediction (e.g., logP, boiling point) via quantitative structure-property relationship (QSPR) models. For instance, molecular descriptors (e.g., polar surface area, halogen count) derived from its structure (C₄H₆Cl₄) can estimate solubility and reactivity. Validation against experimental data (e.g., density: ~1.39 g/cm³ ) ensures model accuracy. Researchers should cross-reference with databases like PubChem for standardized values .

Advanced Research Questions

Q. What mechanistic insights exist regarding radical-mediated rearrangements of this compound under iron-based catalytic systems?

  • Methodological Answer : Fe(CO)₅/HMPTA systems generate chlorine radicals that abstract hydrogen, forming carbon-centered radicals. These intermediates undergo β-scission or recombination, leading to isomerization (e.g., 1,1,1,3- to 1,1,3,5-tetrachlorobutane). Reaction rates depend on radical stability, with longer alkyl chains (e.g., octane vs. butane) showing slower kinetics due to steric effects . Electron paramagnetic resonance (EPR) can track radical intermediates, while isotopic labeling (e.g., deuterated substrates) clarifies hydrogen transfer pathways .

Q. How does chain length in polychlorinated alkanes affect hydrodehalogenation efficiency with molybdenum catalysts?

  • Methodological Answer : Studies on 1,1,1,3-Tetrachloropropane reveal zero-order dependence on substrate concentration when using dinuclear Mo complexes, suggesting catalyst saturation . For butane analogs, longer chains may reduce catalytic turnover due to steric hindrance. Researchers should compare rate constants (k) across homologs (C3 to C8) and employ kinetic isotope effects (KIE) to identify rate-determining steps (e.g., H-abstraction vs. C-Cl cleavage).

Q. What kinetic models are appropriate for describing the synthesis and degradation pathways of this compound?

  • Methodological Answer : Pseudo-first-order kinetics often apply to catalytic dehydrochlorination, with Arrhenius plots (ln k vs. 1/T) revealing activation energies. For degradation, Michaelis-Menten models are suitable if enzyme-mediated (e.g., microbial remediation). Contradictions arise in radical-based systems: while propane derivatives show first-order dependence on catalyst concentration , butane’s reactivity may diverge. High-throughput screening (HTS) and multivariate analysis (e.g., DOE) can optimize variables like temperature and catalyst/substrate ratios .

Data Contradictions and Validation Strategies

  • Catalyst Selectivity : Fe-based systems favor rearrangements in octane , but shorter chains (butane) may exhibit reduced isomer diversity. Validate via GC-MS and computational docking studies.
  • Toxicity Extrapolation : Acute toxicity data for 1,1,1,3-Tetrachloropropane (rodent LD₅₀: 490 mg/kg ) cannot be directly applied to butane. Conduct in vitro assays (e.g., hepatocyte viability) and compare QSAR predictions.

Analytical Recommendations

  • Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and ¹³C NMR to distinguish isomers.
  • Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate species during catalysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.